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molecular formula C14H14O4 B8283186 Ethyl 5-(2H-1,3-benzodioxol-5-yl)penta-2,4-dienoate CAS No. 63657-07-8

Ethyl 5-(2H-1,3-benzodioxol-5-yl)penta-2,4-dienoate

Cat. No. B8283186
M. Wt: 246.26 g/mol
InChI Key: KQDXOQJALDYLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04673684

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([O:16]CC)=[O:15])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+].O.Cl>CO.O.CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:4][C:3]=2[O:2]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
Crystals then precipitated
CUSTOM
Type
CUSTOM
Details
were isolated by filtration

Outcomes

Product
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.1 mmol
AMOUNT: MASS 5.478 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04673684

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([O:16]CC)=[O:15])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+].O.Cl>CO.O.CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:4][C:3]=2[O:2]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
Crystals then precipitated
CUSTOM
Type
CUSTOM
Details
were isolated by filtration

Outcomes

Product
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.1 mmol
AMOUNT: MASS 5.478 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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